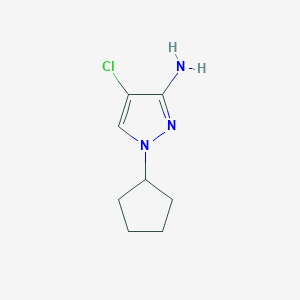

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-chloro-1-cyclopentylpyrazol-3-amine |

InChI |

InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) |

InChI Key |

VTSLSIVXWXYXNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Cyclopentyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis for Proton Environments

No experimental ¹H NMR data for 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is currently available.

¹³C NMR Analysis for Carbon Skeleton

No experimental ¹³C NMR data for this compound is currently available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

No experimental 2D NMR data for this compound is currently available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

No experimental HRMS data for this compound is currently available.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No experimental IR spectroscopy data for this compound is currently available.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

No experimental X-ray diffraction data for this compound is currently available.

Reactivity and Chemical Transformations of 4 Chloro 1 Cyclopentyl 1h Pyrazol 3 Amine

Electrophilic Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is directed by the existing substituents. In 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine, the C3-amino group is a strong activating group with a directing effect towards the C4 position. However, since the C4 position is already occupied by a chlorine atom, electrophilic attack is sterically hindered and electronically influenced by the deactivating nature of the halogen.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted, as this position is the most electron-rich. rrbdavc.orgquora.com When C4 is blocked, the C5 position becomes the next most likely site for electrophilic attack. The outcome of such reactions on this compound would depend on the specific electrophile and reaction conditions, balancing the activating effect of the amino group and the deactivating effect of the chloro group. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.commasterorganicchemistry.com

Nucleophilic Displacement Reactions at Substituted Positions

The C4-chloro substituent on the pyrazole ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. However, the C4 position in pyrazoles is generally less reactive towards nucleophilic attack compared to positions C3 and C5. The success of such a displacement reaction typically requires activation by strongly electron-withdrawing groups on the ring or the use of metal catalysis.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and has been successfully applied to the amination of C4-halopyrazoles. nih.govbeilstein-journals.orgrug.nl This methodology allows for the introduction of various primary and secondary amines at the C4 position, displacing the chloro group. Similarly, copper-catalyzed C-N coupling reactions can be effective for the amination of 4-halopyrazoles with alkylamines. nih.gov

Table 1: Representative Buchwald-Hartwig Amination Reactions at the C4-Position of Pyrazoles

| Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-4-bromopyrazole | Aromatic Amines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | Good to Excellent | nih.gov |

| 4-Bromo-1-tritylpyrazole | Aryl Amines | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | High | nih.gov |

| 4-Iodo-1-tritylpyrazole | Alkylamines | CuI | Cs₂CO₃ | DMF | Moderate to Good | nih.gov |

Derivatization of the C3-Amino Functionality

The C3-amino group is a key site for derivatization, acting as a potent nucleophile and a precursor for the construction of more complex molecular architectures.

The primary amino group at the C3 position readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides, typically in the presence of a base. These reactions lead to the formation of the corresponding amides and sulfonamides, which are important functionalities in medicinal chemistry.

For instance, the reaction of 3-aminopyrazoles with p-acetamidobenzenesulfonyl chloride yields sulfanilamide derivatives. researchgate.net Similarly, acylation can be achieved using various acylating agents to introduce a wide range of substituents. researchgate.netepfl.ch

The C3-amino group can be functionalized through N-alkylation and N-arylation reactions. While direct alkylation with alkyl halides can occur, it may lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred.

For N-arylation, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective. wikipedia.orglibretexts.org These methods allow for the formation of a C-N bond between the C3-amino group and an aryl halide, providing access to a diverse range of N-aryl-3-aminopyrazole derivatives.

3-Aminopyrazoles are versatile building blocks for the synthesis of fused heterocyclic systems due to the presence of both a nucleophilic amino group and a reactive ring nitrogen or carbon atom. researchgate.net These annulation reactions typically involve condensation with 1,3-bielectrophilic reagents.

Pyrazolo[3,4-b]pyridines: Reaction of this compound with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. mdpi.commdpi.comresearchgate.netnih.gov The specific regioisomer formed can often be controlled by the reaction conditions.

Pyrazolo[1,5-a]pyrimidines: Condensation with β-dicarbonyl compounds, enaminones, or β-ketonitriles is a common strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system. acs.orgnih.govnih.govtandfonline.com These reactions often proceed via an initial condensation at the exocyclic amino group followed by cyclization involving the N2 atom of the pyrazole ring. Three-component reactions involving an aminopyrazole, an aldehyde, and a third component like a sulfoxonium ylide also provide efficient routes to this scaffold. nih.gov

The presence of the C4-chloro substituent is expected to be retained in the final fused product, offering a handle for further synthetic modifications.

Table 2: Representative Annulation Reactions of 3-Aminopyrazoles

| Fused System | Aminopyrazole Reactant | Bielectrophile/Co-reactants | Conditions | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketone | ZrCl₄, EtOH/DMF, 95 °C | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole (B16455) | 1,3-Diketone | Conventional heating or microwave | tandfonline.com |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole | Aldehyde, Sulfoxonium ylide | Rh(III) catalyst, Microwave | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole | Chalcone | KOH, DMF | tandfonline.com |

Modifications Involving the N1-Cyclopentyl Moiety

The N1-cyclopentyl group is generally stable under many reaction conditions. Modifications typically involve reactions on the cyclopentyl ring itself, such as free-radical halogenation, which would likely occur at the tertiary C-H bond if present, or at secondary positions.

Alternatively, N-alkylation of pyrazoles is a well-established field, and methods exist to introduce various alkyl and aryl groups at the N1 position. mdpi.comsemanticscholar.orgresearchgate.netacs.org While the synthesis of the title compound involves the introduction of the cyclopentyl group, under certain harsh conditions or through specific catalytic processes, cleavage of the N1-C(cyclopentyl) bond could be envisioned, although this is not a common transformation. More typically, functionalization of the N1-substituent itself is explored if it contains reactive sites. For a simple cyclopentyl group, such modifications are limited without first introducing functionality onto the cyclopentyl ring.

Halogen-Mediated Cross-Coupling Reactions at the C4-Position

The chlorine atom at the C4-position of the pyrazole ring in this compound serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity of the C4-halogen on the pyrazole scaffold, particularly in the presence of an amino group at C3, has been investigated for structurally similar compounds. These studies provide a strong basis for predicting the chemical behavior of this compound in such transformations. The primary cross-coupling reactions anticipated at the C4-position include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Research on halogenated aminopyrazoles has demonstrated that both chloro and bromo derivatives are effective substrates for this reaction, often superior to their iodo counterparts due to a reduced tendency for dehalogenation side reactions. acs.orgresearchgate.netnih.gov An efficient protocol for the Suzuki-Miyaura coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids or esters has been developed. acs.orgresearchgate.netnih.gov These reactions are typically catalyzed by palladium complexes with bulky phosphine ligands, such as XPhos, and proceed in the presence of a base like potassium carbonate. researchgate.net

For instance, studies on 4-bromo-1H-pyrazole-3,5-diamines have shown successful coupling with various boronic acids using the XPhos Pd G2 precatalyst. rsc.org The reaction conditions are generally mild, sometimes employing microwave irradiation to facilitate the transformation. researchgate.net Given these precedents, it is highly probable that this compound would undergo Suzuki-Miyaura coupling with a variety of boronic acids and esters to yield 4-aryl- or 4-vinyl-1-cyclopentyl-1H-pyrazol-3-amines. The presence of both the N-cyclopentyl group and the C3-amino group are not expected to be prohibitive, as methods have been developed for aminopyrazoles with both protected and unprotected pyrazole NH and free amino groups. acs.orgresearchgate.netnih.gov

The following interactive table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a closely related 4-chloro-3-aminopyrazole derivative with different boronic acids, illustrating the potential scope of this transformation for the title compound.

| Coupling Partner (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | XPhos Pd G2 / XPhos | K2CO3 | EtOH/H2O | MW | Good to Excellent | researchgate.net |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 / XPhos | K2CO3 | EtOH/H2O | MW | Good to Excellent | researchgate.net |

| 3-Thienylboronic acid | XPhos Pd G2 / XPhos | K2CO3 | EtOH/H2O | MW | Good to Excellent | researchgate.net |

| (E)-Styrylboronic acid | XPhos Pd G2 / XPhos | K2CO3 | EtOH/H2O | MW | Good to Excellent | researchgate.net |

The Buchwald-Hartwig amination is another key cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction would involve the coupling of this compound with a primary or secondary amine at the C4-position. Research on C4-amination of 4-halopyrazoles has been reported, indicating the feasibility of this transformation. nih.gov For example, the palladium-catalyzed C-N coupling of 4-bromo-1-tritylpyrazole with various amines has been investigated. nih.gov In these cases, ligands such as tBuDavePhos have been found to be effective. nih.gov It is important to note that the reactivity of the C4-halogen in Buchwald-Hartwig reactions can be influenced by the nature of the halogen, with bromopyrazoles sometimes showing higher reactivity than their chloro counterparts. nih.gov Nevertheless, with the appropriate choice of catalyst, ligand, and reaction conditions, the C4-amination of this compound is a viable synthetic route.

Finally, the Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction would introduce an alkynyl substituent at the C4-position of the pyrazole ring. While the reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl, successful couplings of aryl chlorides have been achieved, often requiring more forcing conditions or specialized catalyst systems. wikipedia.org The application of Sonogashira coupling to 4-halopyrazoles has been documented, suggesting that this compound could potentially undergo this transformation to yield 4-alkynyl-1-cyclopentyl-1H-pyrazol-3-amines, which are valuable intermediates for further synthetic manipulations.

Structure Activity Relationship Sar Studies of Pyrazole Derivatives with Emphasis on 4 Chloro 1 Cyclopentyl 1h Pyrazol 3 Amine Analogs

Impact of N1-Substitution, particularly the Cyclopentyl Group, on Biological Potency

Role of Aliphatic and Cyclic Substituents at N1 in Ligand-Target Interactions

The N1 substituent of the pyrazole (B372694) ring is often directed towards a specific pocket within the target protein, and its size, shape, and lipophilicity are key determinants of binding affinity. Studies on various pyrazole series have shown that both aliphatic and cyclic substituents can be accommodated, but the choice significantly impacts potency.

For instance, in a series of N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide cannabinoid ligands, the nature of the N1 substituent was found to be critical for receptor binding. nih.gov While many potent antagonists feature an aromatic group like 2,4-dichlorophenyl, the exploration of cycloalkyl groups provides valuable insights into the spatial and electronic requirements of the receptor's binding pocket. nih.gov

Cyclic substituents like the cyclopentyl group can offer a more conformationally restricted scaffold compared to their linear aliphatic counterparts. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The cyclopentyl group, being a non-aromatic carbocycle, provides a lipophilic surface that can engage in favorable van der Waals interactions within hydrophobic pockets of a target protein.

Table 1: Comparison of N1-Substituents on Biological Activity of Pyrazole Analogs

| N1-Substituent | General Effect on Potency | Potential Interactions |

|---|---|---|

| Small Alkyl (e.g., Methyl) | Variable, often lower potency | May not fully occupy binding pocket |

| Bulky Alkyl (e.g., tert-Butyl) | Can increase potency through hydrophobic interactions | May introduce steric hindrance |

| Phenyl / Substituted Phenyl | Often high potency | π-π stacking, hydrophobic interactions |

| Cyclopentyl | Can enhance potency | Hydrophobic interactions, conformational restriction |

Conformational Flexibility and Steric Hindrance of the Cyclopentyl Ring

The cyclopentyl ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. This inherent flexibility allows it to adopt an optimal geometry to fit within a binding site, a concept often utilized in rational drug design. researchgate.net However, this flexibility is more constrained than that of a linear alkyl chain of similar size, providing a balance between adaptability and pre-organization.

The steric bulk of the cyclopentyl group is also a critical factor. It can serve to orient the rest of the molecule in a specific manner within the binding site, promoting key interactions. Conversely, if the binding pocket is too small, the cyclopentyl group could introduce steric hindrance, leading to a loss of activity. Therefore, the optimal size and shape of the N1-substituent are highly dependent on the specific topology of the target protein. Structural studies of N1 and C5 substituted cycloalkyl pyrazole analogs have been undertaken to better understand the geometries of the substituents relative to the pyrazole ring and how these affect receptor affinities. nih.gov

Influence of C3-Amino Group Functionalization on Pharmacological Profiles

The amino group at the C3 position of the pyrazole ring is a key functional group that can significantly influence the pharmacological profile of the molecule. nih.gov 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents. nih.govresearchgate.net This group can act as a hydrogen bond donor and, depending on the local microenvironment, as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand to its biological target.

The basicity of the C3-amino group can be modulated by the electronic effects of other substituents on the pyrazole ring. Functionalization of this amino group, for example, through acylation or alkylation, can drastically alter the compound's properties. Such modifications can change its hydrogen bonding capacity, introduce new steric or hydrophobic interactions, or alter its metabolic stability. In many SAR studies, the presence of a primary or secondary amine at this position is found to be essential for activity, forming critical hydrogen bonds with residues such as aspartate or glutamate in the active site of kinases or other enzymes.

Effects of C4-Halogenation on Receptor Binding and Efficacy

Halogenation, particularly chlorination, at the C4 position of the pyrazole ring is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net The introduction of a chlorine atom can have several effects:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron distribution of the pyrazole ring. This can influence the pKa of the N1-H (in unsubstituted pyrazoles) and the C3-amino group, thereby affecting their interaction with the target.

Steric Effects : The chlorine atom occupies a specific volume, which can promote a favorable binding conformation or, conversely, cause steric clashes.

Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site, which can contribute to binding affinity.

SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that halogen substituents at various positions on an appended phenyl ring resulted in a complete loss of activity, highlighting the sensitive nature of halogen placement. nih.gov However, in other scaffolds, C4-halogenation is a well-established strategy for improving potency. For example, the presence of chlorine atoms at the 2 and 4 positions of a phenyl ring in a pyrazole derivative was shown to engage in halogen bonds with amino acid residues in a target protein. mdpi.com

Synergistic and Antagonistic Effects of Multiple Substituents in 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine Analogs

A potential synergy could arise where the C4-chloro group electronically modulates the C3-amino group, enhancing its hydrogen bonding capability, while the N1-cyclopentyl group provides the necessary hydrophobic interactions and conformational rigidity to position the C3-amino group optimally within the active site. The electron-withdrawing nature of the C4-chloro substituent can influence the reactivity and binding properties of the entire pyrazole core. chim.it

Conversely, antagonistic effects might occur if the steric bulk of the N1-cyclopentyl group forces the C4-chloro atom into a position where it clashes with the protein surface. The combination of substituents must achieve a delicate balance of steric, electronic, and hydrophobic properties to achieve high potency and selectivity. The structure-activity relationship results often show that the effects of individual substituents are highly context-dependent. nih.gov

Computational and Statistical Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural properties of compounds with their biological activities. ijpsr.com For pyrazole-based compounds, both 2D and 3D-QSAR approaches have been successfully applied to understand SAR and to design new, more potent analogs. acs.orgnih.gov

In a typical QSAR study, a series of pyrazole derivatives with known biological activities is selected. nih.gov A variety of molecular descriptors are then calculated for each compound. These can include:

2D Descriptors : Physicochemical properties (e.g., LogP, molecular weight), topological indices, and electronic descriptors.

3D Descriptors : Steric and electrostatic fields (as used in CoMFA - Comparative Molecular Field Analysis) and other 3D properties. nih.govnih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a mathematical model that relates the descriptors to the biological activity. eco-vector.com

Table 2: Common Descriptors Used in QSAR Models for Pyrazole Analogs

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Describes the electronic distribution and potential for electrostatic interactions. |

| Steric | Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule and its potential for steric interactions. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic binding. |

| Topological | Connectivity Indices (e.g., Chi2) | Encodes information about the branching and connectivity of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

These QSAR models can provide valuable insights into the structural requirements for activity. tandfonline.com For example, a model might indicate that bulky, electron-withdrawing substituents at a particular position are favorable for inhibitory activity. tandfonline.com Such models have been successfully used to predict the activity of newly designed pyrazole derivatives, thereby prioritizing synthetic efforts towards the most promising candidates for various targets, including protein kinases. acs.orgnih.govnih.gov

In Vitro Biological Activities and Molecular Mechanisms of Action of 4 Chloro 1 Cyclopentyl 1h Pyrazol 3 Amine and Analogs

Enzyme Inhibition and Modulation (e.g., Kinases, Proteases, Lactate Dehydrogenase)

Pyrazole (B372694) derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. eco-vector.com Their unique structure allows for the design of potent and selective inhibitors targeting the ATP-binding site of these enzymes. mdpi.commdpi.com

Analogs have demonstrated significant inhibitory activity against a range of kinases involved in cancer progression. For instance, certain 1,3,4-triarylpyrazole derivatives have been shown to potently inhibit multiple protein kinases, including AKT1, AKT2, BRAF V600E, Epidermal Growth Factor Receptor (EGFR), p38α, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). mdpi.combohrium.com Studies on other analogs have revealed potent dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Furthermore, pyrazole-containing compounds have been developed as inhibitors for Cyclin-Dependent Kinases (CDKs), such as CDK2/cyclin A, and Aurora kinases, which are key players in cell cycle regulation. nih.govnih.gov One pyrazole derivative, compound 4a , exhibited an IC50 value of 0.31 ± 0.008 μM against EGFR. tandfonline.com

The pyrazole scaffold is also a key component in the development of Janus kinase (JAK) inhibitors, such as Golidocitinib (a JAK1 inhibitor) and Gandotinib (a JAK2 inhibitor). mdpi.com

In addition to kinases, pyrazole analogs have been evaluated as protease inhibitors. A series of pyrazolone compounds were designed and synthesized as potential inhibitors of the SARS-CoV 3CL protease, with some showing potent inhibition. nih.gov Molecular docking studies have also identified pyrazole derivatives of Usnic acid as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

| Compound Class | Target Enzyme(s) | Reported Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition at 10 µM (for compound 55) | nih.gov |

| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | IC50 = 0.09 µM (EGFR), 0.23 µM (VEGFR-2) (for compound 50) | nih.gov |

| Indole-Pyrazole Hybrids | CDK2 | IC50 = 0.074 µM (for compound 33) | nih.gov |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | >90% inhibition at 100 nM (for compound 48) | nih.gov |

| Pyrazolone Derivatives | SARS-CoV 3CL Protease | Potent inhibition observed | nih.gov |

| Pyrazole Derivative 4a | EGFR | IC50 = 0.31 ± 0.008 μM | tandfonline.com |

Receptor Binding and Agonist/Antagonist Activity Investigations

The mechanism of action for pyrazole compounds often involves direct interaction with biological targets like enzymes and receptors. evitachem.com While extensive research has focused on enzyme inhibition, studies on receptor binding are also crucial for understanding their pharmacological profiles. Computational and in silico studies, such as molecular docking, are frequently used to predict and analyze the binding interactions between pyrazole derivatives and their target receptors. researchgate.net

A notable example is the investigation of pyrazole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). tandfonline.com Molecular docking studies have been employed to understand the binding modes of these compounds within the EGFR active site, showing interactions comparable to established inhibitors like erlotinib. tandfonline.com The binding scores from these computational models help to rationalize the observed inhibitory activity and guide the design of more potent analogs. tandfonline.com

Mechanistic Studies on Cellular Processes (e.g., Cell Proliferation Inhibition, Apoptosis Induction, Cell Cycle Arrest)

A significant body of in vitro research has focused on the anticancer potential of pyrazole derivatives, demonstrating their ability to modulate fundamental cellular processes in cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest. nih.govsrrjournals.com

Numerous studies have reported the antiproliferative activity of pyrazole analogs against a wide array of human cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT116), and liver (HepG2) cancers. mdpi.combohrium.comnih.govsrrjournals.com For instance, a novel 1,3,4-triarylpyrazole derivative showed excellent potency against MCF-7, A-549, and HCT-116 cell lines with IC50 values of 6.53, 26.40, and 59.84 µM, respectively. nih.gov Another pyrazole derivative demonstrated significant cytotoxicity against the triple-negative breast cancer cell line MDA-MB-468, with an IC50 value of 14.97 µM after 24 hours of treatment. nih.gov

The mechanism behind this antiproliferative effect often involves the induction of apoptosis. Pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of the caspase-dependent pathway. nih.gov Studies using Annexin-V/FITC and PI staining have confirmed that the observed cell death occurs primarily through apoptosis. nih.gov

Furthermore, these compounds can interfere with the normal progression of the cell cycle. Investigations have revealed that certain pyrazole analogs can arrest the cell cycle in the G2/M phase or the G0/G1 phase, thereby preventing cancer cell division. nih.govnih.gov For example, specific pyrazole-naphthalene analogs that inhibit tubulin polymerization were found to arrest the cell cycle in the G2/M phase. nih.gov

| Compound/Analog Class | Cancer Cell Line | Cellular Effect | Key Findings (IC50 / Mechanism) | Reference |

|---|---|---|---|---|

| 1,3,4-Triarylpyrazole (Compound 55) | MCF-7 (Breast) | Proliferation Inhibition | IC50 = 6.53 µM | nih.gov |

| 1,3,4-Triarylpyrazole (Compound 55) | A549 (Lung) | Proliferation Inhibition | IC50 = 26.40 µM | nih.gov |

| Pyrazole-Naphthalene Analog (Compound 10) | MCF-7 (Breast) | Proliferation Inhibition | IC50 = 2.78 µM; Tubulin polymerization inhibitor | nih.gov |

| Indole-Pyrazole Hybrids (Compounds 33 & 34) | HCT116, MCF7, HepG2, A549 | Proliferation Inhibition | IC50 < 23.7 µM | nih.gov |

| Pyrazole Derivative (3f) | MDA-MB-468 (Breast) | Proliferation Inhibition, Apoptosis | IC50 = 14.97 µM; ROS generation | nih.gov |

| Pyrazoline Derivatives (2a, 2c) | 5637 (Bladder) | Cell Cycle Arrest | Inhibited cell cycle progression | nih.gov |

Broad Spectrum Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold is integral to a variety of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. mdpi.comnih.govnih.gov This versatility has led to the development of several clinically approved drugs and numerous investigational agents.

Antibacterial Activity: Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The cephalosporin antibiotics cefoselis and ceftolozane, which contain a pyrazole moiety, are used to treat drug-resistant bacterial infections. nih.gov Synthetic pyrazole analogs have shown potent activity against resistant strains, including E. coli, with some indole-attached imines of pyrazole exhibiting IC50 values as low as 1.0 μM. nih.gov Other synthesized derivatives have shown significant activity against Escherichia coli and Streptococcus epidermidis with Minimum Inhibitory Concentrations (MIC) of 0.25 μg/mL. nih.gov

Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. Certain analogs have displayed high activity against fungal strains like Aspergillus niger, with one compound showing a MIC of 1 μg/mL. nih.gov The fungicidal activity of chloro-containing 1-aryl-3-oxypyrazoles has been highlighted, with some compounds showing excellent in vitro activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov

Antiviral Activity: The antiviral properties of pyrazole derivatives are a significant area of research. acs.org They have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV), Newcastle disease virus (NDV), and various coronaviruses. acs.orgnih.govscienceopen.com Specific pyrazole derivatives containing an oxime moiety demonstrated inactivation effects against TMV comparable to the commercial agent Ningnanmycin. acs.org Hydrazone and thiazolidinedione derivatives of pyrazole achieved 100% protection against NDV in in vitro assays. nih.gov More recently, hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-2229E, with mechanistic studies suggesting they can inhibit viral adsorption and replication. scienceopen.comrsc.org

Anti-inflammatory Pathways and Cytokine Modulation

Pyrazole derivatives are renowned for their anti-inflammatory properties, a characteristic exemplified by the COX-2 selective inhibitor drug, celecoxib. nih.govijpsjournal.com The anti-inflammatory mechanisms of these compounds are multifaceted, involving the inhibition of key enzymes and modulation of inflammatory signaling pathways. ijpsjournal.com

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.gov By inhibiting COX-2, pyrazole analogs suppress the production of prostaglandins, which are key mediators of inflammation. nih.gov Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. ijpsjournal.com

| Mechanism | Target/Pathway | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | COX-2 | Potent and selective inhibition (e.g., IC50 = 0.02 µM for a trifluoromethyl-arylpyrazole) | ijpsjournal.com |

| Enzyme Inhibition | 5-LOX | Potent inhibition (e.g., IC50 = 0.08 µM) | ijpsjournal.com |

| Cytokine Modulation | IL-6 | 85% reduction in IL-6 production at 5 µM in LPS-stimulated macrophages | ijpsjournal.com |

| Transcription Factor Suppression | NF-κB | Suppression of the NF-κB pathway | ijpsjournal.com |

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Pyrazole and its analogs possess notable antioxidant properties, acting as scavengers of free radicals and reactive oxygen species (ROS). daneshyari.com Oxidative stress, caused by an imbalance of ROS, is implicated in various diseases, and the antioxidant capacity of pyrazoles contributes to their therapeutic potential. nih.gov

The antioxidant activity of these compounds has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsjournal.comnih.gov Studies have shown that pyrazole derivatives can effectively neutralize free radicals, with some compounds exhibiting antioxidant activity comparable to or greater than standard antioxidants like Trolox and ascorbic acid. nih.govnih.gov

Mechanistic studies suggest that pyrazole derivatives primarily exert their antioxidant effects through a hydrogen atom transfer (HAT) mechanism rather than a sequential electron transfer proton transfer mechanism. daneshyari.com In cellular models, these compounds have been shown to protect against oxidative stress. For example, certain pyrazole derivatives strongly inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in thrombin-stimulated platelets. nih.gov This protective effect was also confirmed in endothelial cells, where the compounds inhibited H2O2-stimulated ROS production. nih.gov The introduction of specific functional groups, such as amino and hydroxyl groups, onto the pyrazole nucleus has been shown to be important for enhancing this antioxidant activity. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Chloro 1 Cyclopentyl 1h Pyrazol 3 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. arabjchem.org It is widely used to forecast the interaction between a small molecule ligand and its protein target.

Molecular docking simulations are employed to predict how 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine fits into the binding site of a target protein and to estimate the strength of this interaction, often expressed as a binding energy or docking score. For pyrazole (B372694) derivatives, docking studies have been successfully used to evaluate interactions with various cancer-related targets like AKT1, a protein kinase involved in cell signaling. arabjchem.org In such simulations, the ligand's structure is generated and optimized before being docked into the active site of the target protein, whose 3D structure is typically obtained from a repository like the Protein Data Bank (PDB). arabjchem.orgrsc.org

The output of a docking simulation provides a binding energy value, measured in kcal/mol, which indicates the stability of the ligand-protein complex. For instance, studies on other substituted pyrazoles have shown favorable binding energies, such as -6.92 kcal/mol against AKT1, which is comparable to established inhibitors. arabjchem.org These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.

Table 1: Example Docking Scores of Pyrazole Analogs Against a Protein Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Pyrazole Analog 3a | AKT1 | -6.92 arabjchem.org |

| Capivasertib (Reference Inhibitor) | AKT1 | -7.46 arabjchem.org |

| Pyrazole Analog 3i | VEGFR-2 | - (Potent Inhibitor) rsc.org |

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific non-covalent interactions that stabilize the ligand within the protein's binding pocket. These interactions are fundamental to molecular recognition and biological activity. Key interactions typically analyzed include:

Hydrogen Bonds: These are crucial for specificity and affinity. The amine group (-NH2) and the nitrogen atoms in the pyrazole ring of this compound are potential hydrogen bond donors and acceptors, respectively. Docking studies can identify which amino acid residues in the protein's active site form these critical bonds.

Hydrophobic Interactions: The cyclopentyl group and the pyrazole ring itself are hydrophobic and can form favorable interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket.

Halogen Bonds: The chlorine atom on the pyrazole ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Visualizing these interactions helps medicinal chemists understand the structure-activity relationship (SAR) and design modifications to the molecule to enhance its potency and selectivity. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and analyze the conformational changes that may occur.

For a ligand like this compound, an MD simulation would be run for a period, typically nanoseconds, to observe if the compound remains stably bound within the active site. A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand's position from its initial docked pose. A stable RMSD value over the course of the simulation suggests a stable binding mode. arabjchem.orgnih.gov MD simulations also provide insights into the flexibility of the ligand and the protein, revealing how they adapt to each other to maintain a stable complex. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov For this compound, these calculations can determine:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's chemical reactivity and its ability to donate or accept electrons. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. nih.gov

Reaction Pathways: These calculations can model reaction mechanisms and predict the energy barriers for metabolic transformations, helping to anticipate the metabolic fate of the compound in the body.

Structure-Based and Ligand-Based Drug Design Strategies for Pyrazole Optimization

Computational modeling plays a central role in the rational design and optimization of drug candidates based on the pyrazole scaffold. frontiersin.org

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the target protein. acs.org Using the insights gained from docking this compound into the target's active site, medicinal chemists can design new derivatives with modifications aimed at improving binding affinity. For example, if an unoccupied hydrophobic pocket is identified near the cyclopentyl group, a larger substituent might be added to fill that space and increase hydrophobic interactions. arabjchem.orgrsc.org

Ligand-Based Drug Design (LBDD): When the 3D structure of the target protein is unknown, LBDD strategies are employed. nih.govresearchgate.net These methods use the chemical structures of a set of known active molecules (ligands) to develop a model that defines the key chemical features required for activity. This model, known as a pharmacophore, can then be used to screen virtual libraries for other compounds, including derivatives of this compound, that possess these essential features. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are another LBDD tool that correlates chemical structure with biological activity. nih.gov

In Silico ADMET Property Prediction for Drug-Likeness Assessment

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.govsemanticscholar.org

The physicochemical properties of this compound and its analogs can be calculated to assess their "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five. These predictions help ensure characteristics like good oral bioavailability. arabjchem.orgmdpi.com For example, computational data for a closely related analog, 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine, provides insight into the expected properties of this chemical class. chemscene.com

Table 2: Predicted Physicochemical and ADMET Properties for a Pyrazole Analog

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 227.73 g/mol | Conforms to Lipinski's Rule (<500) |

| LogP (Octanol-water partition coefficient) | 3.26 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | Influences cell permeability (<140 Ų is favorable) chemscene.com |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's Rule (<10) chemscene.com |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule (<5) chemscene.com |

| Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often favorable chemscene.com |

| Human Oral Absorption | High (e.g., 70-100%) | Predicted for many pyrazole derivatives, suggesting good bioavailability mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Varies | Can be predicted to assess potential for CNS effects mdpi.com |

Data for the first six properties are for the analog 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine. chemscene.com Other properties are general predictions for the pyrazole class.

Future Research Directions and Emerging Opportunities in Pyrazole Chemistry

Development of Innovative Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives has evolved significantly from classical methods, which often required harsh conditions and resulted in modest yields. mdpi.com Modern research is focused on developing efficient, economical, and environmentally friendly protocols to construct complex and functionally diverse pyrazole architectures. researchgate.net

A prominent strategy is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more starting materials, adhering to the principles of pot, atom, and step economy (PASE). mdpi.comnih.gov MCRs have proven highly effective for generating libraries of pyrazole derivatives with significant biological potential. nih.govresearchgate.net For instance, one-pot, three-component reactions have been successfully employed to create highly substituted aminopyrazole derivatives. rsc.org

Furthermore, Microwave-Assisted Organic Synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful green chemistry tools. eurekaselect.combenthamdirect.com These techniques dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. eurekaselect.comacs.orgdergipark.org.tr Microwave irradiation has been successfully used for the solvent-free synthesis of various pyrazole derivatives, including 3,5-disubstituted-1H-pyrazoles. researchgate.netmdpi.com Similarly, ultrasound irradiation enhances reaction rates and yields, as demonstrated in the synthesis of 1,5-disubstituted pyrazoles using a Cu(I) catalyst. asianpubs.orgresearchgate.net

Other innovative approaches include the use of novel catalysts like palladium nanoparticles and Amberlyst-70, and advanced protocols such as the Vilsmeier-Haack reaction and [3+2] cycloaddition reactions to achieve high regioselectivity and access previously inaccessible structures. mdpi.comresearchgate.netmdpi.com

| Synthetic Methodology | Key Features | Advantages | Example Application |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. mdpi.com | High atom and step economy, operational simplicity, rapid generation of molecular diversity. nih.govresearchgate.net | Synthesis of pyrano[2,3-c]pyrazoles and other fused pyrazole systems. mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. eurekaselect.com | Drastically reduced reaction times, improved yields, often solvent-free. acs.orgdergipark.org.trresearchgate.net | Solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to accelerate chemical reactions. benthamdirect.com | Enhanced reaction rates, improved yields, milder reaction conditions. asianpubs.org | Synthesis of 1,5-disubstituted pyrazoles and tetrazole-based pyrazolines. asianpubs.orgnih.gov |

| Novel Catalysis | Employs catalysts like nanoparticles or solid-phase resins. mdpi.com | High efficiency, environmental friendliness, ease of catalyst separation and reuse. mdpi.com | Amberlyst-70 catalyzed condensation of hydrazines with 1,3-diketones. mdpi.com |

| Advanced Cyclization Protocols | Techniques like Vilsmeier-Haack or [3+2] cycloaddition. mdpi.commdpi.com | High regioselectivity, access to complex and previously inaccessible pyrazole cores. researchgate.netmdpi.com | Synthesis of 4-formylpyrazoles and trifluoromethyl-substituted pyrazoles. mdpi.commdpi.com |

Discovery of Novel Biological Targets for 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine Analogs

Analogs of substituted aminopyrazoles are a rich source of pharmacologically active compounds, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. nih.gov A significant area of emerging research is the identification of novel biological targets for these compounds, moving beyond well-established pathways to explore untapped therapeutic potential.

Kinase inhibition remains a major focus for pyrazole-based drug discovery. mdpi.com The aminopyrazole core is considered a "privileged scaffold" for developing kinase inhibitors, largely due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. nih.govmdpi.com Research has identified aminopyrazole analogs as potent inhibitors of various kinases implicated in cancer and inflammation:

Cyclin-Dependent Kinases (CDKs): Analogs of 3-aminopyrazole (B16455) are being extensively studied as inhibitors of CDK2 and CDK5, which are crucial for cell cycle regulation and are often overexpressed in cancers like pancreatic and colorectal cancer. nih.govnih.govunmc.edu Compounds like AT7519, which features an aminopyrazole core, are in clinical trials for treating solid tumors. mdpi.comnih.gov

Growth Factor Receptor Tyrosine Kinases: Docking studies and enzymatic assays have pointed to the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as potential targets for aminopyrazole derivatives, which are critical drivers of tumor growth and angiogenesis. nih.gov

MAP Kinases: The p38 MAP kinase, a key regulator of inflammatory responses, is another important target for 5-aminopyrazole derivatives. nih.govmdpi.com

Beyond kinases, research is uncovering other promising targets. For example, the insecticide Fipronil, a substituted 5-aminopyrazole, acts by blocking GABA-A receptors in insects. mdpi.com This highlights the potential for aminopyrazole analogs to modulate ion channels. Furthermore, pyrazole derivatives are being investigated as inhibitors of metalloproteases like meprin α and β, which are involved in fibrosis and Alzheimer's disease. mdpi.com

| Biological Target Class | Specific Target(s) | Therapeutic Relevance |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK5, CDK16. nih.govunmc.edunih.gov | Cancer (cell cycle control), Neurodegenerative diseases. nih.gov |

| Receptor Tyrosine Kinases | EGFR, VEGFR-2. nih.gov | Cancer (inhibition of proliferation and angiogenesis). nih.gov |

| Mitogen-Activated Protein (MAP) Kinases | p38 MAP Kinase. nih.gov | Inflammatory diseases. nih.gov |

| Other Kinases | GSK-3β, Aurora Kinases, JAK1/JAK2. mdpi.comnih.gov | Alzheimer's disease, Cancer. mdpi.com |

| Ion Channels | GABA-A Receptors. mdpi.com | Insecticides, potential for CNS disorders. |

| Metalloproteases | Meprin α, Meprin β. mdpi.com | Fibrotic diseases, Alzheimer's disease. mdpi.com |

| Other Enzymes | DNA Gyrase. nih.govasianpubs.org | Antibacterial agents. |

Application of Artificial Intelligence and Machine Learning in Pyrazole-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it more efficient and cost-effective. nih.gov These computational tools are particularly well-suited for navigating the vast chemical space of pyrazole derivatives to identify promising drug candidates.

Generative AI models are at the forefront of de novo drug design, creating entirely new molecular structures from scratch. nih.govacs.orgresearchgate.net These models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of pyrazole compounds to learn their underlying chemical patterns. nih.gov They can then generate novel pyrazole structures with optimized properties, such as high predicted binding affinity for a specific biological target and favorable pharmacokinetic profiles. acs.orgchemrxiv.org

Predictive modeling is another key application. ML algorithms can be trained on large datasets to build Quantitative Structure-Activity Relationship (QSAR) models. These models can rapidly screen virtual libraries of thousands of pyrazole analogs to predict their biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, prioritizing the most promising candidates for synthesis and experimental testing. chemrxiv.org

| AI/ML Application | Description | Impact on Pyrazole Drug Discovery |

| De Novo Drug Design | Generative models (e.g., GANs, VAEs) create novel molecular structures. nih.govresearchgate.net | Accelerates the discovery of new pyrazole scaffolds with desired properties, expanding beyond known chemical space. acs.orgchemrxiv.org |

| Virtual High-Throughput Screening | Predictive models (e.g., QSAR) screen large virtual libraries of compounds. chemrxiv.org | Rapidly identifies potential hit compounds from vast pyrazole libraries, reducing the time and cost of initial screening. |

| Target Identification & Validation | ML algorithms analyze biological data to identify and prioritize potential drug targets. | Helps identify new biological targets for which pyrazole derivatives could be effective inhibitors. |

| ADMET/Toxicity Prediction | Neural networks and other models predict pharmacokinetic and toxicity profiles. chemrxiv.org | Allows for early-stage filtering of pyrazole candidates with poor drug-like properties, reducing late-stage failures. |

| Lead Optimization | AI tools guide the modification of lead compounds to improve potency and selectivity. | Facilitates the rational design of pyrazole analogs with enhanced efficacy and reduced off-target effects. |

Advanced Mechanistic Studies on the Biological Effects of Substituted Aminopyrazoles

Understanding the precise molecular mechanism of action is critical for the development of safe and effective drugs. Advanced mechanistic studies on substituted aminopyrazoles are revealing how these molecules exert their biological effects at the cellular and molecular levels.

A key mechanism for aminopyrazole-based kinase inhibitors is their direct interaction with the ATP-binding site. X-ray crystallography and molecular docking studies have consistently shown that the aminopyrazole core forms a triad of crucial hydrogen bonds with the "hinge" region of the kinase, a structural motif that is essential for inhibitor binding. nih.gov This interaction physically blocks ATP from binding, thereby inhibiting the kinase's activity. nih.gov

Beyond direct enzyme inhibition, many pyrazole derivatives induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies have shown this can occur through multiple pathways:

Modulation of Apoptotic Proteins: Some aminopyrazole analogs have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, tipping the cellular balance towards cell death. nih.gov

Generation of Reactive Oxygen Species (ROS): Certain pyrazole compounds can increase intracellular levels of ROS. nih.gov Elevated ROS can cause oxidative damage to cellular components like lipids, proteins, and DNA, ultimately triggering the mitochondrial pathway of apoptosis. nih.gov

Cell Cycle Arrest: By inhibiting CDKs, aminopyrazole analogs can block the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from proliferating and often leading to apoptosis. nih.govnih.gov

These detailed mechanistic insights are invaluable for optimizing the therapeutic potential of pyrazole-based compounds and for designing next-generation agents with improved efficacy and specificity.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole C3-amine at δ 5.2 ppm) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 228.08 for C₈H₁₁ClN₄) .

- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹ for primary amines) and C-Cl vibrations (~750 cm⁻¹) .

Data Contradiction Note : Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in NMR assignments, as seen in structurally similar pyrazole derivatives .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

Contradictions in bioactivity data often arise from:

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD 439 for in vitro toxicity .

- Purity Issues : Trace solvents (e.g., DMSO residuals) may artifactually inhibit enzymes. Confirm purity via HPLC (>98%) and mass balance analysis .

- Metabolite Interference : Use metabolic stability assays (e.g., liver microsomes) to identify active metabolites contributing to observed effects .

What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at C4 .

- Reaction Path Search Tools : Use software like GRRM to explore intermediates in cyclization or halogen-exchange reactions .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems for cross-couplings) .

How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be experimentally optimized?

Advanced Research Question

- Solubility Enhancement : Introduce polar groups (e.g., morpholine via Mannich reactions) or formulate as salts (e.g., hydrochloride) .

- Metabolic Stability : Replace metabolically labile groups (e.g., cyclopentyl with fluorinated analogs) and assess using hepatocyte incubation assays .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and modify logP via substituent engineering .

What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

Basic Research Question

- Reactor Design : Use continuous-flow reactors to improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Catalyst Recycling : Immobilize Cu catalysts on silica to reduce metal leaching and enable reuse .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurities .

How does the compound interact with common biological targets (e.g., kinases, GPCRs), and what experimental assays are suitable for validation?

Advanced Research Question

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and validate via ATP-competitive binding assays (Kd measurements using SPR) .

- GPCR Modulation : Use calcium flux assays (e.g., FLIPR) for Gαq-coupled receptors or cAMP assays for Gαs/i targets .

- Structural Insights : Co-crystallize with targets (e.g., PDB deposition) to identify binding motifs, leveraging analogs like 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine .

What are the critical safety considerations when handling this compound in the lab?

Basic Research Question

- Hazard Classification : Classified as Eye Irrit. 2 and Skin Irrit. 2 due to reactive amine/chlorine groups. Use PPE (gloves, goggles) and work in fume hoods .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

- Spill Management : Absorb with vermiculite and treat with 10% aqueous NaOH to deactivate .

How can researchers leverage high-throughput screening (HTS) to identify novel applications for this compound?

Advanced Research Question

- Library Design : Include this compound in diversity-oriented libraries targeting underexplored kinases or epigenetic regulators .

- Assay Platforms : Use fluorescence polarization (FP) for protein-binding screens or transcriptomics (RNA-seq) to identify pathway modulation .

- Hit Validation : Confirm HTS hits with orthogonal assays (e.g., thermal shift assays for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.